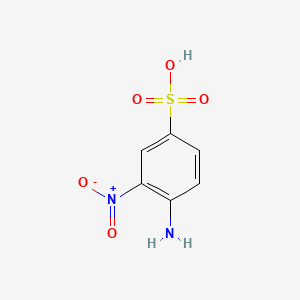

2-Nitroaniline-4-sulfonic acid

描述

Historical Context and Evolution of Nitroaniline Sulfonic Acid Research

The investigation of nitroaniline sulfonic acids is intrinsically linked to the rise of the synthetic dye industry in the late 19th and early 20th centuries. Early chemical literature documents the synthesis and manipulation of these compounds as foundational steps in creating new colorants. For instance, the preparation of o-nitroaniline from its p-sulfonic acid derivative, o-nitroaniline-p-sulfonic acid, is a classic procedure detailed in Organic Syntheses, with references dating back to the 1880s. orgsyn.org This highlights the long-standing importance of sulfonation as a strategy to direct the position of other functional groups and to impart specific properties, such as water solubility, to dye intermediates. numberanalytics.com

The evolution of research in this area was driven by the need for a diverse palette of stable and effective dyes. The sulfonation of nitroanilines proved to be a critical process. For example, the preparation of 4-nitro-2-aminobenzenesulfonic acid through the sulfonation of 3-nitroaniline (B104315) with oleum (B3057394) was described in a German patent, DE-A-294,547, underscoring the industrial focus on optimizing these synthetic routes. google.com Early methods often involved harsh conditions, such as the use of fuming sulfuric acid or heating with concentrated sulfuric acid. orgsyn.orgresearchgate.net Over time, research has shifted towards developing more controlled and efficient synthetic methods, moving from batch processes in autoclaves to continuous operations to manage exothermic reactions and improve safety and yield. chemicalbook.com This progression reflects a broader trend in chemical manufacturing towards greater process control, efficiency, and safety.

Significance of 2-Nitroaniline-4-sulfonic Acid in Modern Chemical Science

The primary significance of this compound lies in its role as a key intermediate in the manufacture of azo dyes and organic pigments. aarti-industries.comallhdi.com It serves as a diazo component, which, after being converted to a diazonium salt, is coupled with other aromatic compounds to create the extended chromophore systems responsible for color. chemicalbull.com The presence of both the nitro group, an electron-withdrawing group, and the sulfonic acid group, which enhances water solubility, makes this compound particularly valuable for producing a range of pigments and dyes with specific properties for textiles, coatings, and inks. smolecule.commarketresearchintellect.com

Beyond colorants, this compound is a versatile building block in organic synthesis. chemicalbull.com The nitro group can be readily reduced to form an amino group, opening pathways for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals such as fungicides and herbicides. smolecule.comchemicalbull.comwikipedia.org This reactivity, combined with the directing effects of its substituents, allows for its use in creating a variety of functional materials. smolecule.com

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 616-84-2 indiamart.com |

| Molecular Formula | C6H6N2O5S chembk.comaarti-industries.com |

| Molecular Weight | 218.18 g/mol guidechem.com |

| Appearance | Light yellow crystalline powder guidechem.com |

| Water Solubility | Very soluble guidechem.com |

| Hydrogen Bond Donor Count | 2 guidechem.com |

| Hydrogen Bond Acceptor Count | 6 guidechem.com |

Current Research Landscape and Future Directions for Aromatic Sulfonic Acids

The field of aromatic sulfonic acids, including derivatives like this compound, is an active area of research, driven by the pursuit of sustainability, efficiency, and novel applications. marketresearchintellect.combusinessresearchinsights.com A major trend is the development of "green" sulfonation methods that move away from corrosive reagents like fuming sulfuric acid. researchgate.net Researchers are exploring alternative sulfonating agents and catalytic systems, including ultrasonically assisted synthesis, to reduce waste and energy consumption. businessresearchinsights.comscirp.org

The role of aromatic sulfonic acids as catalysts in chemical synthesis is expanding. Their strong acidic nature allows them to facilitate complex reactions with high precision, often without needing high temperatures or pressures, which contributes to more energy-efficient industrial processes. marketresearchintellect.combusinessresearchinsights.com This is particularly relevant in the production of pharmaceuticals, resins, and other specialty chemicals. marketresearchintellect.com

Future research is directed towards several promising areas. In materials science, aromatic sulfonic acids are being investigated for the production of conductive polymers and as agents for metal surface treatment to inhibit corrosion. businessresearchinsights.com In the pharmaceutical industry, beyond their role as intermediates, they are being explored for use in advanced drug delivery systems. marketresearchintellect.com As industries continue to prioritize eco-friendly products, the use of aromatic sulfonic acids in formulating biodegradable surfactants and detergents is also a significant area of growth. marketresearchintellect.com The ongoing innovation in synthesis methods and the tailoring of molecular structures to achieve specific properties ensure that aromatic sulfonic acids will remain at the forefront of chemical innovation. businessresearchinsights.com

Structure

2D Structure

3D Structure

属性

IUPAC Name |

4-amino-3-nitrobenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O5S/c7-5-2-1-4(14(11,12)13)3-6(5)8(9)10/h1-3H,7H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZLLZDZTQPBHAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1S(=O)(=O)O)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060669 | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

616-84-2 | |

| Record name | 4-Amino-3-nitrobenzenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=616-84-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000616842 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Nitroaniline-4-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=51813 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Nitroaniline-4-sulfonic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39866 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonic acid, 4-amino-3-nitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060669 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-amino-3-nitrobenzenesulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.542 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Process Optimization for 2 Nitroaniline 4 Sulfonic Acid

Established Synthesis Pathways and Mechanistic Insights

Sulfonation Reactions of Substituted Anilines

A primary and well-documented route to 2-nitroaniline-4-sulfonic acid involves the direct sulfonation of o-nitroaniline. allhdi.comchembk.com This electrophilic aromatic substitution reaction typically employs a sulfonating agent such as concentrated sulfuric acid or oleum (B3057394) (fuming sulfuric acid). byjus.comgoogle.commasterorganicchemistry.com

The reaction mechanism proceeds through the protonation of the amino group of aniline (B41778) in the strongly acidic medium, forming an anilinium ion. byjus.comallen.in This is followed by the attack of an electrophilic sulfur species, such as SO₃ or HSO₃⁺, on the aromatic ring. masterorganicchemistry.com The amino group of aniline is a strong activating group and directs incoming electrophiles to the ortho and para positions. byjus.com However, under the acidic conditions required for sulfonation, the amino group is protonated to form the anilinium ion (-NH₃⁺), which is a deactivating, meta-directing group. allen.in Despite this, the sulfonation of o-nitroaniline can be controlled to favor the formation of the 4-sulfonic acid derivative.

The reaction conditions, including temperature and the concentration of the sulfonating agent, are critical in determining the product distribution and yield. For instance, heating anilinium hydrogen sulfate (B86663), formed from the reaction of aniline with sulfuric acid, to 453-473 K results in p-aminobenzene sulfonic acid (sulfanilic acid) as the major product. doubtnut.com In the case of o-nitroaniline, careful control of reaction parameters is necessary to achieve selective sulfonation at the 4-position. One reported method involves heating o-nitroaniline with concentrated sulfuric acid to 160°C for several hours. allhdi.com

Protection of the amino group through acetylation is a common strategy to control the regioselectivity of electrophilic substitution reactions in anilines. allen.in Acetylation of the amino group in aniline moderates its activating effect and provides steric hindrance, favoring para-substitution. globalspec.com For the synthesis of o-nitroaniline, blocking the para-position with a sulfonic acid group before nitration can be an effective strategy. sciencemadness.org The sulfonic acid group can later be removed by hydrolysis. sciencemadness.org

Table 1: Comparison of Sulfonating Agents for o-Nitroaniline

| Sulfonating Agent | Solvent | Reported Yield | Reference |

| Sulfuric Acid | Monochlorobenzene/Dichlorobenzene mixture | 89.3% | allhdi.com |

| Chlorosulfonic Acid | Monochlorobenzene/Dichlorobenzene mixture | 90% | allhdi.comchembk.com |

This table is generated based on available literature and may not represent optimized conditions.

Derivatization from Related Nitroaromatic Precursors

An alternative synthetic route to this compound starts from 4-chloro-3-nitrobenzenesulfonic acid. This method involves an aminolysis reaction where the chloro group is displaced by an amino group. allhdi.comchembk.com This nucleophilic aromatic substitution reaction typically requires elevated pressure and can be a more complex process to carry out compared to direct sulfonation. allhdi.comchembk.com

Another approach involves the nitration of sulfanilic acid. njit.edu This method, however, can lead to the formation of by-products such as 2,4,6-trinitroaniline. njit.edu The separation and purification of the desired this compound from the reaction mixture can be challenging.

Salt Formation Processes in Synthetic Procedures

Salt formation is an integral part of the synthesis and purification of this compound. The compound itself is an acid and can form salts with bases. In many synthetic procedures, the product is isolated as a salt, often the sodium salt, to facilitate handling and purification. chemicalbook.comcymitquimica.com

The presence of both an acidic sulfonic acid group and a basic amino group allows this compound to exist as a zwitterion, or inner salt, under certain pH conditions. byjus.comallen.in This property influences its solubility and reactivity. The formation of anilinium hydrogen sulfate during the sulfonation of aniline is an example of an initial salt formation step. byjus.comdoubtnut.com

In the workup procedure following the hydrolysis of o-nitroaniline-p-sulfonic acid to obtain o-nitroaniline, the reaction mixture is often neutralized. This can lead to the precipitation of the product or its salt, which can then be collected by filtration. orgsyn.org The sodium salt of this compound is a commercially available form of the compound. chemicalbook.comcymitquimica.comactylis.com

Novel Synthetic Approaches and Green Chemistry Principles

In recent years, there has been a growing emphasis on developing more environmentally friendly and efficient synthetic methods in the chemical industry. colab.wsrasayanjournal.co.in This has led to the exploration of novel approaches for the synthesis of nitroanilines and their derivatives, including this compound.

Ipso Nucleophilic Substitution Strategies

Ipso-nucleophilic substitution offers a promising alternative to traditional methods. This type of reaction involves the displacement of a substituent other than hydrogen from an aromatic ring. In the context of synthesizing nitroanilines, the sulfonic acid group can act as a leaving group. researchgate.net

Research has demonstrated the feasibility of synthesizing o-nitroarylamines from o-nitroaryl sulfonic acids via ipso-nucleophilic substitution with amines. researchgate.netsci-hub.senih.gov This method is advantageous as it can proceed under mild, room temperature conditions without the need for transition metal catalysts or harsh oxidants. researchgate.netsci-hub.senih.gov The reaction of 2,4-dinitrobenzenesulfonic acid with various amines has been shown to produce the corresponding N-arylated amines in good yields. sci-hub.se While this specific strategy has been demonstrated for other nitroarylamines, its direct application to the synthesis of this compound by substituting a different group is an area for potential investigation.

Catalytic Transformations in Nitroaniline Synthesis

Catalytic methods are at the forefront of green chemistry, offering pathways with higher efficiency and selectivity. While direct catalytic synthesis of this compound is not widely reported, related catalytic transformations for nitroaniline synthesis are well-documented.

For instance, the catalytic reduction of nitroanilines to phenylenediamines is a significant industrial process. nih.govresearchgate.net Various nanocatalysts, such as copper ferrite (B1171679) (CuFe₂O₄) and bimetallic catalysts on graphene oxide (e.g., Pd-Ni/GO), have been developed for the efficient reduction of 2-nitroaniline (B44862). nih.govresearchgate.netgoogle.com

Furthermore, gold-catalyzed synthesis of benzimidazoles from 2-nitroanilines and carbon dioxide in the presence of hydrogen has been reported. rsc.org This process involves the initial hydrogenation of the nitro group. rsc.org While these examples focus on reactions of the nitro group, the development of catalysts for the regioselective sulfonation of o-nitroaniline could represent a significant advancement in the green synthesis of this compound.

Eco-friendly Synthesis Protocols and Reduced Solvent Usage

Traditional synthesis methods for this compound often involve the use of hazardous solvents and generate substantial waste. chemicalbull.compatsnap.com In response, significant research efforts have been directed towards developing greener alternatives that minimize environmental impact.

One promising approach involves the use of solvent-free or reduced-solvent conditions. For instance, a method for synthesizing 1,8-dioxo-decahydroacridines, which can involve nitroaniline derivatives, has been demonstrated under solvent-free conditions at elevated temperatures. ijcce.ac.ir This approach not only eliminates the need for volatile organic compounds but can also lead to high product yields. ijcce.ac.ir Another eco-friendly strategy involves the use of safer, more benign solvents. Research has shown the successful diazotization of 2-chloro-4-nitroaniline (B86195) using hydrochloric acid in a polyethylene (B3416737) glycol 200 and water mixture, presenting a safer alternative to concentrated sulfuric acid. researchgate.net

Mechanochemistry, a solvent-free technique that uses mechanical force to induce chemical reactions, is also emerging as a powerful tool for green synthesis. preprints.org A mechanochemical protocol has been developed for the synthesis of various heterocyclic compounds, starting from 2-nitroanilines, which offers a more sustainable and environmentally friendly methodology. preprints.org

Table 1: Comparison of Eco-Friendly Synthesis Approaches for Nitroaniline Derivatives

| Method | Key Features | Advantages |

|---|---|---|

| Solvent-Free Synthesis | Reaction conducted without a solvent, often at elevated temperatures. ijcce.ac.ir | Eliminates volatile organic compounds, can lead to high yields. ijcce.ac.ir |

| Reduced Solvent Usage | Employs safer, more environmentally benign solvents like polyethylene glycol. researchgate.net | Reduces reliance on hazardous solvents like concentrated sulfuric acid. researchgate.net |

| Mechanochemistry | Utilizes mechanical force to drive reactions without solvents. preprints.org | Offers a sustainable and eco-friendly synthetic route. preprints.org |

| Solid Acid Catalysis | Employs reusable catalysts like sulfonic acid functionalized nanoporous silica. ijcce.ac.irresearchgate.net | Minimizes waste, improves process efficiency, and allows for catalyst recycling. researchgate.net |

Industrial Synthesis Optimization and Scale-Up Research

The transition from laboratory-scale synthesis to large-scale industrial production presents numerous challenges. Process intensification and continuous flow reaction studies are at the forefront of addressing these challenges, aiming to improve efficiency, safety, and product quality. unito.itchemdistgroup.com

Continuous flow systems offer significant advantages over traditional batch reactors, including enhanced heat and mass transfer, which leads to better control over reaction conditions, improved safety, and higher reproducibility. unito.itfrontiersin.org This technology allows for reaction settings that are often not safely achievable in batch processes, resulting in higher quality products with fewer impurities and shorter reaction cycle times. chemdistgroup.com

The development of continuous amination units for the production of nitroanilines, originally pioneered by I.G. Farbenindustrie, exemplifies an early form of process intensification aimed at managing highly exothermic reactions. chemicalbook.comchemicalbook.com More recently, the use of microreactors and other continuous flow technologies is being explored to further enhance the synthesis of nitroaniline derivatives. chemdistgroup.com For instance, the photocatalytic production of sulfamic acid derivatives from 4-nitroacetanilides has been successfully demonstrated in a continuous flow reactor, achieving high yields in very short reaction times. nih.gov

The integration of advanced process control and process analytical technology (PAT) is crucial for the successful implementation of continuous manufacturing. almacgroup.com These tools allow for real-time monitoring and control of critical process parameters, ensuring consistent product quality. almacgroup.com

The formation of by-products is a common issue in the synthesis of this compound, impacting purity and yield. For example, in the nitration of sulfanilic acid to produce 2-nitro-sulfanilic acid, an unreported by-product, 2,4,6-trinitroaniline, has been identified. njit.edu Similarly, the nitration of acetanilide (B955) can produce both ortho- and para-nitroacetanilides, with the para isomer being the major product. magritek.com

Strategies to mitigate by-product formation often involve careful control of reaction conditions. For instance, in the production of p-nitroaniline, carrying out the nitration reaction in the presence of a halogenated aliphatic hydrocarbon solvent and sulfuric acid can significantly increase the yield of the desired p-isomer to over 99%, while reducing the formation of o- and m-isomers to negligible amounts. google.com The concentration of the acids used is also critical; using concentrated sulfuric acid and fuming nitric acid can help to minimize the hydrolysis of starting materials and the formation of unwanted by-products. googleapis.com

Effective purification is essential to obtain high-purity this compound. Traditional purification methods often involve recrystallization from solvents such as hot water or aqueous ethanol. chemicalbook.comorgsyn.org For instance, crude o-nitroaniline can be purified by recrystallization from boiling water or a mixture of alcohol and hot water. orgsyn.org

Modern purification strategies focus on improving efficiency and reducing waste. A multi-stage rinsing technique has been developed for the purification of 2-nitro-4-acetamidoanisole, which not only ensures adequate precipitation of the product but also conserves water. wipo.int The use of functionalized polymeric adsorbents is another promising approach for the removal of nitroaniline contaminants from wastewater, with materials like carboxylated polystyrene showing selectivity for p-nitroaniline. researchgate.net

Table 2: Research Findings on Industrial Synthesis Optimization

| Area of Optimization | Key Findings |

|---|---|

| Process Intensification | Continuous flow reactors offer improved heat/mass transfer, safety, and reproducibility over batch processes. unito.itfrontiersin.org |

| By-product Mitigation | Use of specific solvents (e.g., halogenated hydrocarbons) and control of acid concentration can significantly increase selectivity and reduce isomer formation. google.comgoogleapis.com |

| Purification Efficiency | Multi-stage rinsing techniques conserve water during purification. wipo.int Functionalized polymeric adsorbents can selectively remove nitroaniline contaminants. researchgate.net |

Sustainable Production and Manufacturing Innovations

The drive for sustainability in chemical manufacturing extends beyond the synthesis process itself, encompassing the entire product lifecycle. Innovations in this area focus on creating more environmentally friendly and economically viable production methods.

One area of innovation is the development of porous carbon foams from nitroaniline precursors. Heating para-nitroaniline with sulfuric acid produces a highly porous carbon-based foam with significant nitrogen and sulfur content. researchgate.net This material shows promise as a CO2 adsorbent, offering a potential application for by-products or waste streams from nitroaniline production. mdpi.com

The principles of green chemistry are being actively applied to reduce the environmental footprint of nitroaniline synthesis. chemicalbull.com This includes designing processes that save on resources like sulfuric acid, are more environmentally friendly, simplify operations, and reduce costs, all while maintaining high product purity and yield. patsnap.com The ultimate goal is to create manufacturing processes that are not only efficient and economical but also safe and sustainable in the long term. chemicalbull.comgoogle.com

Advanced Spectroscopic Characterization and Structural Elucidation

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the energy levels associated with the stretching and bending of chemical bonds within a molecule. These vibrations are specific to the types of bonds and functional groups present, offering a molecular fingerprint.

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful tool for identifying the various functional groups within the 2-Nitroaniline-4-sulfonic acid molecule. The infrared spectrum is characterized by absorption bands corresponding to the vibrational frequencies of specific bonds.

The key functional groups—amino (-NH₂), nitro (-NO₂), and sulfonic acid (-SO₃H)—as well as the aromatic ring, exhibit characteristic absorption peaks. The N-H stretching vibrations of the primary amine typically appear in the region of 3300-3500 cm⁻¹. The nitro group shows two distinct, strong stretching vibrations: an asymmetric stretch usually around 1500-1570 cm⁻¹ and a symmetric stretch between 1300-1370 cm⁻¹. The sulfonic acid group is identified by the S=O stretching bands, which are strong and typically found in the 1150-1250 cm⁻¹ (asymmetric) and 1030-1080 cm⁻¹ (symmetric) regions. The O-H stretch of the sulfonic acid group is broad and can be observed in the 2500-3300 cm⁻¹ range. Vibrations associated with the substituted benzene (B151609) ring, such as C-H and C=C stretching, also appear at their characteristic frequencies. chemicalbook.com

Table 1: Characteristic FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| Amino (-NH₂) | N-H Stretch | 3300 - 3500 |

| Nitro (-NO₂) | Asymmetric Stretch | 1500 - 1570 |

| Symmetric Stretch | 1300 - 1370 | |

| Sulfonic Acid (-SO₃H) | S=O Asymmetric Stretch | 1150 - 1250 |

| S=O Symmetric Stretch | 1030 - 1080 | |

| O-H Stretch | 2500 - 3300 (broad) | |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

Raman spectroscopy serves as a complementary technique to FT-IR, providing information on molecular vibrations. While FT-IR measures the absorption of infrared light, Raman spectroscopy measures the inelastic scattering of monochromatic light. This technique is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectrum of the sodium salt of this compound is available, offering insights into the molecule's vibrational modes. chemicalbook.com The symmetric stretching of the nitro group and the vibrations of the benzene ring skeleton are often strong in the Raman spectrum, providing a distinct molecular fingerprint. chemspider.com

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationship of atoms.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the aromatic region of the ¹H NMR spectrum is of particular interest. The benzene ring has three protons, and their chemical shifts are influenced by the electronic effects of the three substituents. The nitro group is strongly electron-withdrawing, the sulfonic acid group is also electron-withdrawing, and the amino group is electron-donating. These competing effects lead to a specific splitting pattern and chemical shift for each aromatic proton, allowing for their assignment. Spectral data for this compound is available in deuterium (B1214612) oxide (D₂O). guidechem.com

Carbon-13 (¹³C) NMR spectroscopy probes the carbon backbone of a molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the six aromatic carbons are determined by the attached substituent. The carbon atom attached to the nitro group (C2) and the sulfonic acid group (C4) are typically shifted downfield due to the electron-withdrawing nature of these groups. Conversely, the carbon attached to the electron-donating amino group (C1) is shifted upfield relative to unsubstituted benzene. The remaining aromatic carbons also show distinct shifts based on their position relative to the substituents. This allows for a complete assignment of the carbon skeleton. guidechem.com

Table 2: Predicted ¹³C NMR Chemical Shifts for a Substituted Aniline (B41778) Ring

| Carbon Position | Substituent Effect | Expected Chemical Shift Range (ppm) |

|---|---|---|

| C1 (-NH₂) | Electron-donating | Upfield shift |

| C2 (-NO₂) | Electron-withdrawing | Downfield shift |

| C4 (-SO₃H) | Electron-withdrawing | Downfield shift |

| C3, C5, C6 | Influenced by adjacent groups | Intermediate shifts |

Note: Actual chemical shifts depend on the solvent and specific electronic interactions within the molecule. researchgate.net

Mass Spectrometry (MS) for Molecular and Fragment Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides crucial information about the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound is 217.999742 Da. chemspider.com

In addition to determining the molecular weight, MS can be used to study the fragmentation patterns of the molecule. By bombarding the molecule with energy, it breaks apart into smaller, charged fragments. The pattern of these fragments is predictable and provides evidence for the molecule's structure. For this compound, common fragmentation pathways would likely involve the loss of the nitro group (as NO or NO₂) or the sulfonic acid group (as SO₂ or SO₃). Predicted collision cross-section data for various adducts, such as [M+H]⁺, [M+Na]⁺, and [M-H]⁻, have been calculated, providing theoretical m/z values for the parent ion under different ionization conditions. uni.lu

Table 3: Predicted Mass Spectrometry Data for this compound Adducts

| Adduct | m/z (mass-to-charge ratio) |

|---|---|

| [M+H]⁺ | 219.00702 |

| [M+Na]⁺ | 240.98896 |

| [M-H]⁻ | 216.99246 |

| [M+NH₄]⁺ | 236.03356 |

Data sourced from predicted values. uni.lu

X-ray Crystallographic Analysis of this compound and its Derivatives

Crystal Structure Determination and Polymorphism Studies

The precise arrangement of atoms and molecules in the solid state is fundamental to understanding the physical and chemical properties of a compound. For this compound and its derivatives, X-ray crystallography has been an indispensable tool for elucidating their three-dimensional structures.

Similarly, studies on other derivatives like 2-methoxy-4-nitroaniline (B147289) have shown crystallization in both orthorhombic and monoclinic systems, depending on the specific compound and crystallization conditions. researchgate.netresearchgate.net These findings underscore the structural diversity that can be expected within this class of compounds. The determination of unit cell parameters through powder X-ray diffraction (PXRD) is a common first step in crystallographic analysis, providing foundational data on the crystal system and lattice dimensions. researchgate.net

| Compound | Crystal System | Space Group | Key Structural Features |

|---|---|---|---|

| 2-Iodo-4-nitroaniline (B1222051) (Triclinic Polymorph) | Triclinic | P-1 | Molecules linked by paired N-H···O hydrogen bonds into chains. |

| 2-Iodo-4-nitroaniline (Orthorhombic Polymorph) | Orthorhombic | Pbca | Molecules linked by single N-H···O hydrogen bonds into spiral chains. |

| 2-Methoxy-4-nitroaniline | Orthorhombic | Not specified | Unit cell parameters: a = 16.17 Å, b = 6.55 Å, c = 7.14 Å. researchgate.net |

| Another 2-methoxy-4-nitroaniline derivative | Monoclinic | Not specified | Confirmed by single crystal and powder XRD analyses. researchgate.net |

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The crystal packing of this compound and its derivatives is significantly influenced by a network of non-covalent interactions, with hydrogen bonding playing a predominant role. The presence of amino (-NH2), nitro (-NO2), and sulfonic acid (-SO3H) groups provides multiple sites for both hydrogen bond donors and acceptors.

In many nitroaniline structures, the amino group acts as a hydrogen bond donor, forming N-H···O interactions with the oxygen atoms of the nitro group of a neighboring molecule. nih.govresearchgate.net This often leads to the formation of well-defined motifs, such as chains or rings. For example, in the triclinic polymorph of 2-iodo-4-nitroaniline, paired N-H···O hydrogen bonds create C(8)[R2(2)(6)] chains of rings. nih.gov In contrast, the orthorhombic form exhibits single N-H···O hydrogen bonds that generate spiral C(8) chains. nih.gov

Metal Complexation and Coordination Chemistry Studies

The functional groups present in this compound make it a versatile ligand for the formation of metal complexes. The amino and sulfonic acid groups, in particular, can act as coordination sites for metal ions. While specific studies on the metal complexes of this compound were not detailed in the provided search results, the broader field of coordination chemistry involving similar ligands, such as sulfonamides, is well-established. researchgate.net

Sulfonamide derivatives are known to form coordination compounds with various metals, and the aromatic amino group can serve as a coordination site. researchgate.net The resulting metal complexes often exhibit interesting structural and potentially biological properties. The characterization of these complexes typically involves techniques like infrared spectroscopy and X-ray diffraction to determine the coordination mode and geometry around the metal center. researchgate.net The sodium salt of this compound is commercially available, indicating its utility as a starting material in synthesis, potentially including the synthesis of metal complexes. scbt.comoakwoodchemical.com

Surface and Elemental Characterization Techniques

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a powerful surface-sensitive technique used to determine the elemental composition and chemical states of atoms within the top few nanometers of a material's surface. For this compound, XPS can provide valuable information about the nitrogen, sulfur, oxygen, and carbon environments.

High-resolution XPS spectra of the N 1s region can be used to distinguish between the amine (-NH2) and nitro (-NO2) groups based on their different binding energies. nus.edu.sg Similarly, the S 2p spectrum is characteristic of the sulfonic acid (-SO3H) group, with a peak typically appearing around 167-168 eV. researchgate.net This technique is particularly useful for confirming the presence and chemical state of the sulfonic acid group after sulfonation reactions. researchgate.net Quantitative analysis of the peak areas, corrected by instrumental sensitivity factors, allows for the determination of the relative proportions of different chemical species on the surface. nus.edu.sg

Thermogravimetric Analysis (TGA) in Thermal Stability Studies

Thermogravimetric Analysis (TGA) is a technique that measures the change in mass of a sample as a function of temperature. It is widely used to evaluate the thermal stability and decomposition behavior of materials. For this compound, TGA can determine the onset temperature of decomposition and identify different stages of mass loss.

Studies on related nitroaniline-sulfuric acid compositions have utilized TGA to understand their thermal behavior. researchgate.net These studies show that upon heating, such compositions can undergo expansion and decomposition, releasing gases like sulfur dioxide and water. researchgate.net The thermal stability of ionic liquids containing sulfonic acid groups has also been investigated using TGA, revealing that decomposition temperatures are influenced by the nature of both the cation and the anion. researchgate.net For this compound, TGA would provide crucial data on its thermal limits and the nature of its decomposition products.

| Technique | Information Obtained | Relevance to this compound |

|---|---|---|

| X-ray Crystallography | Crystal structure, polymorphism, unit cell parameters. | Elucidation of the 3D arrangement of atoms and molecules, understanding of solid-state properties. |

| Analysis of Intermolecular Interactions | Identification and characterization of hydrogen bonds and other non-covalent interactions. | Understanding the forces that govern crystal packing and influence physical properties. |

| Metal Complexation Studies | Coordination chemistry, structure of metal complexes. | Exploring the potential of the compound as a ligand in coordination chemistry. |

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition, chemical and oxidation states of surface atoms. | Confirmation of functional groups (-NH2, -NO2, -SO3H) and their chemical environment. |

| Thermogravimetric Analysis (TGA) | Thermal stability, decomposition temperatures, and mass loss events. | Determination of the material's behavior at elevated temperatures. |

Computational Chemistry and Theoretical Modeling of 2 Nitroaniline 4 Sulfonic Acid

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in understanding the electronic properties of a molecule. These methods provide a microscopic view of electron distribution and energy levels, which are essential for predicting chemical behavior.

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Charge Transfer

The Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO acts as an electron donor, while the LUMO is an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.netthaiscience.info

For 2-Nitroaniline-4-sulfonic acid, analysis would reveal the spatial distribution of these orbitals. It is expected that the HOMO would be localized on the electron-rich amino group and the benzene (B151609) ring, while the LUMO would be concentrated around the electron-withdrawing nitro and sulfonic acid groups. This distribution facilitates intramolecular charge transfer from the donor to the acceptor parts of the molecule, a key feature influencing its optical and electronic properties. researchgate.netscispace.com

Table 1: Key Parameters from Frontier Molecular Orbital Analysis

| Parameter | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's ability to donate electrons. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's ability to accept electrons. |

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | Correlates with chemical stability and reactivity. A smaller gap suggests higher reactivity. |

| Global Hardness (η) | η = (ELUMO - EHOMO) / 2 | Measures resistance to charge transfer. |

| Chemical Potential (μ) | μ = (EHOMO + ELUMO) / 2 | Describes the tendency of electrons to escape from the system. |

| Global Electrophilicity (ω) | ω = μ² / 2η | Quantifies the electron-accepting capability of the molecule. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule. It examines charge delocalization, orbital interactions, and the stability arising from hyperconjugation. For this compound, NBO analysis would quantify the electron density on each atom (natural atomic charges) and describe the nature of the chemical bonds.

Prediction of Vibrational Frequencies and Spectroscopic Data Correlation

Computational methods can predict the vibrational frequencies of a molecule, which correspond to the peaks observed in infrared (IR) and Raman spectra. By performing a frequency calculation on the DFT-optimized geometry of this compound, a theoretical vibrational spectrum can be generated. scholarsresearchlibrary.com

These calculated frequencies are typically scaled to correct for anharmonicity and limitations of the theoretical level. nih.gov The predicted spectrum can then be compared with experimental data to assign specific vibrational modes (e.g., N-H stretching, N-O asymmetric stretching, S=O stretching) to the observed spectral bands. researchgate.net This correlation is invaluable for confirming the molecular structure and understanding the vibrational characteristics of its functional groups.

Molecular Dynamics and Simulation Studies

While specific molecular dynamics (MD) studies on this compound were not found, this technique is used to simulate the physical movements of atoms and molecules over time. An MD simulation would provide insights into the molecule's conformational flexibility and its interactions with a solvent, such as water. By simulating a system containing one or more this compound molecules in a solvent box, researchers could study its solvation process, diffusion behavior, and how it forms hydrogen bonds with surrounding water molecules.

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding the behavior of a substance in its condensed phases (solid or liquid). Quantum chemical calculations can be used to determine the energy and geometry of dimers or larger clusters of this compound. mdpi.com These calculations would identify the primary modes of interaction, such as hydrogen bonding between the sulfonic acid group of one molecule and the nitro or amino group of another. The analysis would quantify the strength of these interactions, which governs the material's crystal packing, melting point, and solubility.

Molecular Docking Simulations for Biological Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. This method is instrumental in drug discovery for predicting the binding affinity and mode of action of a compound. While specific docking studies on this compound are not extensively documented, the methodology can be understood from studies on structurally related sulfonamide and nitroaniline derivatives. nih.govrjb.rosemanticscholar.org

The process involves preparing a three-dimensional structure of the ligand (this compound) and the target protein. Computational software, such as AutoDock or MOE, is then used to explore various possible binding poses of the ligand within the active site of the protein. nih.govnih.gov A scoring function estimates the binding affinity, typically in kcal/mol, for each pose, with lower values indicating a more favorable interaction. semanticscholar.org

Key interactions that stabilize the ligand-protein complex include hydrogen bonds, hydrophobic interactions, and electrostatic interactions. For a molecule like this compound, the sulfonic acid and nitro groups would be expected to form strong hydrogen bonds and electrostatic interactions with polar amino acid residues in a protein's binding site.

To illustrate the typical findings from such simulations, the following interactive table presents representative molecular docking data for analogous sulfonamide derivatives against various protein targets, as reported in computational studies.

Molecular Docking Data for Analogous Sulfonamide Compounds

| Compound Type | Protein Target | Binding Affinity (kcal/mol) | Interacting Amino Acid Residues |

|---|---|---|---|

| Sulfonamide Derivative 1 | Dihydropteroate Synthase (DHPS) | -8.1 | Arg63, Ser219, Arg220 |

| Sulfonamide Derivative 2 | Penicillin-Binding Protein 2X (PBP-2X) | -7.5 | ARG 426, GLY 664, VAL 662 |

| Indazole-Sulfonamide | JAK3 Kinase | -9.2 | LEU828, LYS855, ASP967 |

| Sulfamoyl Benzamide | h-NTPDase3 | -7.9 | Ser55, Gln184, Asp186 |

Note: The data in this table is for analogous compounds and serves to illustrate the typical results obtained from molecular docking simulations. The specific binding affinity and interactions of this compound would depend on the specific protein target.

Computational Studies on Nonlinear Optical (NLO) Properties

Nonlinear optical (NLO) materials are crucial for technologies like optical data processing, telecommunications, and frequency conversion. Organic molecules with a "push-pull" electronic structure—containing an electron-donating group and an electron-accepting group connected by a π-conjugated system—often exhibit significant NLO properties. researchgate.netnih.gov this compound fits this profile, with the amino group (-NH₂) acting as the electron donor and the nitro group (-NO₂) as the electron acceptor, conjugated through the benzene ring.

Computational methods, particularly Density Functional Theory (DFT), are widely used to predict the NLO properties of such molecules. worldscientific.commindat.orgnih.gov These calculations can determine the first-order hyperpolarizability (β), a key measure of a molecule's second-order NLO response. mdpi.com The choice of the DFT functional (e.g., B3LYP, CAM-B3LYP, M06) and the basis set (e.g., 6-311+G(d,p)) is critical for obtaining accurate results that correlate well with experimental values. worldscientific.combohrium.com

Studies on similar molecules, such as para-nitroaniline (p-NA), have shown that DFT calculations can reliably predict NLO behavior. worldscientific.com The calculations typically involve geometry optimization of the molecule, followed by the computation of its electronic properties, including the dipole moment (μ) and hyperpolarizability (β). The magnitude of β is highly dependent on the efficiency of intramolecular charge transfer from the donor to the acceptor group.

The following interactive table presents theoretical NLO data for para-nitroaniline (p-NA), a benchmark molecule, calculated using different computational methods. This illustrates the range of values and the influence of the theoretical approach.

Calculated NLO Properties of para-Nitroaniline (p-NA)

| Computational Method | Basis Set | Dipole Moment (μ) (Debye) | First Hyperpolarizability (β) (10-30 esu) |

|---|---|---|---|

| HF | 6-31G* | 7.85 | 6.8 |

| B3LYP | 6-311+G | 6.87 | 9.2 |

| PBE0 | 6-311+G | 6.95 | 9.59 |

| M06-2X | 6-311+G** | 7.01 | 8.5 |

Note: The data in this table is for the related compound para-nitroaniline (p-NA) and demonstrates typical values obtained from DFT calculations. The specific NLO properties of this compound would be influenced by the presence of the sulfonic acid group.

Advanced Materials Science Applications and Development

Functionalized Carbon Materials Synthesis and Characterization

The reaction of nitroaniline isomers with sulfuric acid provides a direct and effective method for synthesizing heteroatom-doped carbon materials. This process leverages the dehydration and oxidation properties of sulfuric acid to transform the organic precursor into a high-surface-area, functionalized carbon structure.

The synthesis of nitrogen (N) and sulfur (S) co-doped porous carbon foams is achieved through the thermally induced dehydration and oxidation of a nitroaniline precursor, such as para-nitroaniline, mediated by sulfuric acid. When para-nitroaniline is heated in the presence of concentrated sulfuric acid at temperatures exceeding 200°C, a vigorous reaction occurs, resulting in the formation of a voluminous, black, porous carbon-based foam. researchgate.netrsc.org This expansion can increase the volume by more than 100 times, creating a low-density, high-surface-area material. rsc.org

During this process, the sulfuric acid acts as both a sulfonating agent and an oxidizing agent, while the nitroaniline precursor serves as the carbon and nitrogen source. The resulting material is inherently doped with significant quantities of both nitrogen and sulfur. X-ray Photoelectron Spectroscopy (XPS) analysis of the foam derived from para-nitroaniline and sulfuric acid confirms the presence of substantial N and S content, with weight percentages around 15% for nitrogen and 9% for sulfur, respectively. researchgate.netresearchgate.net The XPS analysis further reveals a complex surface chemistry with a variety of functional groups, including C-S-O bonds, sulfonic acid groups, and various nitrogen species (e.g., pyridinic-N, pyrrolic-N, and graphitic-N), which are crucial for the material's subsequent applications. researchgate.net This direct synthesis method is a promising alternative to more complex, multi-step doping and activation processes, such as KOH activation. researchgate.net

Table 1: Elemental Composition of N- and S-Doped Porous Carbon (NSPC) Foam

| Element | Weight Percentage (wt%) |

|---|---|

| Nitrogen (N) | ~15% |

| Sulfur (S) | ~9% |

Data sourced from XPS characterization of foams derived from para-nitroaniline and sulfuric acid. researchgate.netresearchgate.net

The N- and S-doped porous carbons (NSPCs) synthesized from nitroaniline-sulfuric acid precursors exhibit significant potential for carbon dioxide (CO2) capture. The adsorption mechanism is primarily chemical, driven by the rich amine functionality on the carbon surface. researchgate.net Unlike carbons activated at high temperatures where nitrogen and sulfur are mainly integrated into the graphitic structure, the sulfuric acid expansion method preserves amine functional groups that can react directly with CO2. researchgate.net

The CO2 adsorption capacity of the NSPC foam has been measured at 7.9 wt% (which corresponds to 1.79 mmol/g) at 24.5°C and 1 atm pressure over 30 minutes. researchgate.netresearchgate.net The integral molar heat of adsorption is approximately 113.6 kJ/mol, a value significantly higher than that for physical adsorption and indicative of a chemical reaction, characteristic of amine-based sorbents. researchgate.netresearchgate.net

The kinetics of the adsorption process follow a pseudo-first-order model. The extrapolated activation energy for the CO2 adsorption is 18.3 kJ/mol. researchgate.netresearchgate.net This value is comparable to that of other amine-functionalized nanocarbon materials and further supports the mechanism of chemical adsorption via surface amine groups. researchgate.net The CO2 uptake is observed to decrease with increasing temperature, a typical characteristic of surface adsorption processes. researchgate.net

Table 2: CO2 Adsorption Properties of NSPC Foam

| Parameter | Value | Conditions |

|---|---|---|

| CO2 Adsorption Capacity | 7.9 wt% (1.79 mmol/g) | 24.5°C, 1 atm, 30 min |

| Integral Molar Heat of Adsorption | 113.6 kJ/mol | - |

| Adsorption Kinetics | Pseudo-first-order | - |

| Activation Energy (Ea) | 18.3 kJ/mol | - |

Data sourced from studies on foams derived from para-nitroaniline and sulfuric acid. researchgate.netresearchgate.net

Integration into Polymer Composites as Nanofillers

The unique, graphene-like nanostructures derived from nitroaniline-based foams can be utilized as effective nanofillers to enhance the properties of polymer composites. Their high surface area, inherent functionality, and compatibility with polymer matrices make them attractive for creating next-generation composite materials.

Research has demonstrated that N-doped graphenelike nanostructures produced from a p-nitro aniline-based foam can significantly improve the thermomechanical properties of polymer nanocomposites. rsc.org When incorporated as a nanofiller into a polymer matrix, such as one composed of Styrene-Ethylene-Butylene-Styrene (SEBS) and paraffin (B1166041) wax, these carbon nanomaterials lead to a synchronous improvement in the composite's thermal stability and mechanical strength. rsc.org

This enhancement is attributed to the "enshrouding effect" of the nanofiller on the polymer chains. rsc.org The high aspect ratio and surface area of the graphenelike structures allow them to effectively interact with and wrap around the polymer chains, restricting their movement and improving stress transfer within the matrix. This leads to a more robust material with enhanced resistance to thermal degradation and mechanical deformation. The low cost and scalable production of these carbon nanofillers from precursors like nitroaniline make them a promising candidate for applications in energy storage and catalysis, in addition to their role in advanced composites. rsc.org

Exploration in Optoelectronic and Fluorescent Materials

Nitroaniline derivatives are a well-established class of molecules in the field of optoelectronics, primarily due to their significant nonlinear optical (NLO) properties. The characteristic donor-pi-acceptor (D-π-A) structure is fundamental to these properties.

The nonlinear optical (NLO) response of nitroaniline derivatives arises from the intramolecular charge transfer between an electron-donating group (like the amino group, -NH2) and an electron-accepting group (like the nitro group, -NO2) through a conjugated π-system (the benzene (B151609) ring). This molecular arrangement leads to a large second-order hyperpolarizability (β), which is a microscopic measure of a material's NLO response.

For a material to exhibit a macroscopic second-order NLO effect, such as second-harmonic generation (SHG), it must crystallize in a non-centrosymmetric structure. While para-nitroaniline (p-NA) itself crystallizes in a centrosymmetric space group and thus exhibits no SHG, its derivatives or specific crystallization conditions can lead to potent NLO materials. rsc.org For instance, 4-chloro-2-nitroaniline (B28928) has an SHG efficiency three times that of the industry-standard potassium dihydrogen phosphate (B84403) (KDP). sphinxsai.com Similarly, 2-methyl-4-nitroaniline (B30703) (MNA) is another well-known derivative with significant NLO properties. researchgate.net The introduction of a sulfonic acid group (-SO3H) in 2-Nitroaniline-4-sulfonic acid is expected to heavily influence the crystal packing through hydrogen bonding, potentially favoring a non-centrosymmetric arrangement conducive to NLO activity.

Regarding fluorescent properties, the nitro group typically acts as a fluorescence quencher. researchgate.net The interaction of nitroaniline isomers with various fluorescent sensors often results in a "turn-off" response, a phenomenon that is being actively explored for the trace-level detection of nitroaromatic compounds. researchgate.netrsc.org

Development of Organic Fluorescent Materials

This compound serves as a significant intermediate in the synthesis of various organic colorants, particularly azo dyes. pucolorant.com These dyes are characterized by the presence of one or more azo groups (–N=N–) that connect aromatic rings. The synthesis process typically involves the diazotization of a primary aromatic amine, such as this compound, followed by a coupling reaction with a suitable coupling component like a phenol (B47542) or an aromatic amine. nih.gov

The extensive π-conjugated systems created in the resulting azo dye molecules are responsible for their color, as they absorb light in the visible region of the electromagnetic spectrum. nih.gov While primarily valued for their color properties, this extended conjugation can also impart fluorescent properties to some azo dyes, allowing them to absorb light at a specific wavelength and emit it at a longer wavelength. The specific absorption and emission characteristics are influenced by the molecular structure of the dye, including the nature and position of substituents on the aromatic rings. nih.gov

Research into azo dyes derived from structurally similar compounds, such as 2-aminophenol-4-sulfonic acid, provides insight into the synthesis and properties of these materials. njit.edu The coupling of diazotized aminophenol sulfonic acids with various aromatic compounds yields dyes with a range of colors and properties, which can be further modified by metallization. njit.edu

Table 1: Synthesis of Azo Dyes Derived from 2-Aminophenol-4-sulfonic Acid

| Diazo Component | Coupling Component | Resulting Dye Structure (Schematic) | Dyeing Properties |

| 2-Aminophenol-4-sulfonic acid | Urea J acid | Ortho, ortho'-dihydroxy-azo combination | Suitable for precoppering to dye cotton |

| 2-Aminophenol-4-sulfonic acid | Phenyl J acid | Ortho, ortho'-dihydroxy-azo combination | Suitable for precoppering to dye cotton |

| 2-Aminophenol-4-sulfonic acid | m-Aminobenzoyl J acid | Ortho, ortho'-dihydroxy-azo combination | Suitable for precoppering to dye cotton |

This table is generated based on data from the synthesis of related azo dyes to illustrate the potential applications of sulfonic acid-containing anilines in dye development. njit.edu

Catalytic Applications of this compound Derivatives

While direct catalytic applications of this compound derivatives are not extensively documented, the functional groups present in the molecule—a nitro group, an amino group, and a sulfonic acid group—suggest potential for the development of novel catalysts. Derivatives of this compound could be employed in various catalytic systems, including as ligands in metal complexes or as functional monomers in the synthesis of catalytic polymers or metal-organic frameworks (MOFs).

The sulfonic acid group, in particular, is a strong Brønsted acid site and can be incorporated into heterogeneous catalysts. researchgate.net Metal-organic frameworks functionalized with sulfonic acid groups have demonstrated significant catalytic activity in a variety of organic transformations. arabjchem.orgresearchgate.net For example, a cobalt-based MOF containing sulfonic acid groups has been successfully used as a heterogeneous catalyst for the synthesis of chromeno[4,3-d]pyrimidine derivatives. arabjchem.org The acidic sites within the porous structure of the MOF are crucial for activating the substrates and facilitating the reaction. arabjchem.org

Furthermore, the nitro group in this compound can be catalytically reduced to an amino group. This transformation is a key step in the synthesis of many important chemicals. The catalytic hydrogenation of nitroarenes to their corresponding anilines is a widely studied and industrially significant reaction. acs.orgrsc.orgchemrxiv.org Palladium-based catalysts, often supported on various materials, have shown high efficiency in these reactions. acs.orgrsc.org Derivatives of this compound could potentially be used to create supported metal catalysts where the sulfonic acid group aids in catalyst dispersion and stability, and the aromatic ring interacts with the metal nanoparticles.

Table 2: Examples of Catalytic Systems Related to the Functionalities of this compound Derivatives

| Catalyst | Reactants | Product | Reaction Conditions | Key Findings |

| Co(BDC-NH(CH2)3SO3H) (MOF) | Various aldehydes, malononitrile, and 4-hydroxycoumarin | Chromeno[4,3-d]pyrimidine derivatives | Not specified | The sulfonic acid-functionalized MOF acts as an efficient heterogeneous catalyst. arabjchem.org |

| Palladium nanoparticles (Pd NPs) | Nitroarenes, Dimethylamine borane | Anilines | Room temperature | High yields of anilines were achieved in short reaction times. The catalyst was reusable. rsc.org |

| Pd@Fe3O4 (Magnetically recoverable catalyst) | Nitroarenes, Tetrahydroxydiboron | Anilines | 80 °C in water | The catalyst showed high efficiency and could be easily recovered and reused. acs.org |

| Fe3O4@mSiO2-Pd | Nitroarenes, H2 gas | Aminoarenes | Ambient temperature and pressure | The catalyst exhibited significantly improved reactivity compared to commercial Pd/SiO2. chemrxiv.org |

Environmental Research and Biogeochemical Transformations

Environmental Fate and Persistence Investigations

The inherent stability of nitroaromatic compounds, including 2-Nitroaniline-4-sulfonic acid, poses a challenge for natural attenuation processes. The electron-withdrawing properties of the nitro group, combined with the stability of the aromatic ring, make these molecules resistant to conventional oxidative degradation pathways. asm.orgnih.gov This persistence necessitates detailed investigations into their environmental behavior and the mechanisms that may lead to their eventual breakdown.

Despite their recalcitrant nature, various microorganisms have evolved metabolic pathways to utilize nitroaromatic compounds as sources of carbon, nitrogen, and energy. asm.orgnih.gov The biodegradation strategies differ significantly between aerobic and anaerobic conditions.

Under aerobic conditions, bacteria have developed several strategies for the productive metabolism of nitroaromatics. nih.gov These include:

Dioxygenase-mediated removal: Enzymes can insert two hydroxyl groups into the aromatic ring, which leads to the spontaneous elimination of the nitro group. nih.gov

Monooxygenase-mediated removal: These enzymes add a single oxygen atom, resulting in the elimination of the nitro group from compounds like nitrophenols. nih.gov

Reductive strategies: An initial reduction of the nitro group to a hydroxylamine (B1172632) is a key step in the metabolism of compounds such as nitrobenzene. The resulting hydroxylamine undergoes an enzyme-catalyzed rearrangement to form hydroxylated compounds, which are then susceptible to ring-fission reactions. nih.gov

A relevant example is the aerobic degradation of 2-chloro-4-nitroaniline (B86195) (2-C-4-NA) by Rhodococcus sp. strain MB-P1, which utilizes the compound as its sole source of carbon, nitrogen, and energy. nih.govsemanticscholar.org The degradation process is initiated by a flavin-dependent monooxygenase that removes the nitro group, leading to the formation of 4-amino-3-chlorophenol. plos.org

Under anaerobic conditions, the primary transformation is the reduction of the nitro group. nih.govslideshare.net Bacteria such as Desulfovibrio and Clostridium species can reduce the nitro group through nitroso and hydroxylamino intermediates to form the corresponding aromatic amines. nih.gov For many polynitrated aromatic compounds, degradation only occurs under these anaerobic conditions. slideshare.net Fungi, like the white-rot fungus Phanerochaete chrysosporium, are also capable of extensively degrading or mineralizing a variety of nitroaromatic compounds. nih.gov

The transformation of this compound and related compounds is governed by specific chemical and biological mechanisms, primarily involving the reduction of the nitro group and the subsequent cleavage of the aromatic ring.

Nitro Group Reduction: This is the most common initial step in the anaerobic metabolism of nitroaromatic compounds. slideshare.net The process typically proceeds through a stepwise reduction, converting the nitro group (-NO₂) to a nitroso group (-NO), then to a hydroxylamino group (-NHOH), and finally to an amino group (-NH₂). nih.gov This transformation is catalyzed by nitroreductase enzymes. slideshare.netnih.gov Various anaerobic bacteria, including methanogens, sulfate-reducing bacteria, and clostridia, have demonstrated the ability to completely transform nitrophenols, p-nitroaniline, and p-nitrobenzoic acid into their corresponding amino derivatives. microbiologyresearch.orgmicrobiologyresearch.org In some cases, this reduction can also occur abiotically in the presence of chemical reducing agents like cysteine or sulfide, which may be present in anaerobic environments. microbiologyresearch.orgmicrobiologyresearch.org

Ring Cleavage Mechanisms: Ring cleavage is the definitive step in the complete degradation of aromatic compounds and typically occurs under aerobic conditions after initial modifications to the molecule. nih.gov Once the nitro group is either removed or transformed (e.g., into a hydroxyl group via a hydroxylamine intermediate), the resulting catechols or protocatechuates can be processed by dioxygenase enzymes. nih.gov These enzymes cleave the aromatic ring, producing aliphatic intermediates that can then enter central metabolic pathways. nih.gov In the degradation of the related compound 2-chloro-4-nitroaniline by Rhodococcus sp., the initial removal of the nitro group is followed by a dioxygenation step, forming 6-chlorohydroxyquinol as the terminal aromatic intermediate before the ring is cleaved. nih.govplos.org

The persistence and rate of degradation of this compound in the environment are influenced by a combination of chemical, physical, and biological factors. The inherent stability of the molecule is high due to the electron-withdrawing nitro group. asm.orgnih.gov However, various environmental parameters can significantly alter its fate.

| Factor | Description of Influence |

| Oxygen Availability | Determines the primary degradation pathway. Aerobic conditions favor oxidative ring cleavage, while anaerobic conditions promote reductive transformation of the nitro group. nih.govslideshare.net |

| Microbial Populations | The presence of specific microorganisms adapted to nitroaromatic compound degradation is crucial. Bacteria with nitroreductase, monooxygenase, and dioxygenase enzymes are essential for biotransformation. asm.orgdtic.mil |

| Nutrient Availability | The ratio of carbon to nitrogen can significantly impact degradation kinetics. Studies on structurally similar sulfonated amines have shown that nitrogen-limiting conditions can lead to a remarkable increase in removal efficiency compared to carbon-limiting conditions. nih.gov |

| pH | Affects both microbial activity and the chemical stability of the compound. Optimal pH ranges exist for specific enzymatic activities involved in degradation. |

| Temperature | Influences microbial metabolic rates and chemical reaction kinetics. Generally, higher temperatures (within a certain range) increase the rate of degradation. |

| Bioavailability | In soil and sediment, the adsorption of the compound to organic matter and clay particles can limit its availability to microorganisms, thereby reducing the degradation rate. cswab.org |

| Co-contaminants | The presence of other organic compounds or heavy metals can either inhibit microbial activity or, in some cases, serve as co-substrates that enhance degradation. |

Bioremediation and Advanced Oxidation Processes for Contaminant Removal

Due to the persistence of nitroaromatic compounds, natural attenuation is often insufficient for decontamination. Therefore, engineered remediation strategies, including bioremediation and advanced oxidation processes (AOPs), are employed to remove these contaminants from water and soil.

Advanced Oxidation Processes (AOPs) are a class of chemical treatment methods that rely on the generation of highly reactive and non-selective hydroxyl radicals (•OH). researchgate.netunina.itmdpi.com These radicals can effectively oxidize and mineralize recalcitrant organic pollutants like this compound.

The Fenton process involves the reaction between hydrogen peroxide (H₂O₂) and ferrous iron (Fe²⁺) to produce hydroxyl radicals. nih.govkirj.ee The efficiency of this process is highly dependent on several key parameters:

pH: The optimal pH for the Fenton reaction is acidic, typically around 3.0. nih.govresearchgate.net At pH values above 4.0, iron precipitates as ferric hydroxide, which significantly reduces its catalytic activity. researchgate.net

Reagent Concentration: The molar ratio of the contaminant to H₂O₂ and Fe²⁺ must be optimized. While increasing the dosage of H₂O₂ and Fe²⁺ can enhance the degradation rate, excessive levels of H₂O₂ can scavenge hydroxyl radicals, inhibiting the reaction. researchgate.net

Temperature: Higher temperatures generally accelerate the reaction rate. nih.gov

The Photo-Fenton process enhances the Fenton reaction by incorporating UV light. This irradiation facilitates the photoreduction of ferric ions (Fe³⁺) back to ferrous ions (Fe²⁺), regenerating the catalyst and producing additional hydroxyl radicals. researchgate.net This often leads to faster degradation and a higher degree of mineralization (conversion of the organic compound to CO₂, water, and inorganic ions) compared to the conventional Fenton process. researchgate.net

The table below summarizes findings from studies on p-nitroaniline (PNA), a structurally related compound, which illustrate the effectiveness of these processes.

| Process | Contaminant | Initial Conditions | Degradation / Mineralization Results |

| Fenton Oxidation | Nitrobenzene (100 mg/L) | pH 3, [H₂O₂] = 250 mg/L, [Fe²⁺] = 10 mg/L | 100% degradation in 65 min; 55% organic carbon removal. nih.gov |

| Fenton Oxidation | p-Nitroaniline (0.181 mM) | pH 3, [H₂O₂] = 10 mM, [Fe²⁺] = 0.05 mM, 20°C | Rapid decomposition, following pseudo-first-order kinetics. researchgate.net |

| Fenton Oxidation | p-Nitrotoluene | NAC/H₂O₂/Fe²⁺ ratio of 1:10:1 | >90% degradation; 45-47% TOC removal; 81-100% nitrogen mineralization to nitrate. kirj.ee |

| Photo-Fenton | Nitrophenols | Acidic conditions | Higher mineralization efficiency in a shorter time compared to the Fenton process. researchgate.net |

Bioremediation harnesses the metabolic capabilities of microorganisms to break down contaminants in situ or in engineered systems like bioreactors. cswab.org The success of this approach for nitroaromatic compounds relies on the presence of adapted microbial consortia, which are often found in environments with a history of contamination. dtic.mil

In wastewater treatment , microbial degradation can be integrated into activated sludge processes or specialized biofilm reactors. A study using a biofilm-forming bacterial consortium demonstrated the ability to use 4-aminonaphthalene-1-sulfonic acid as the sole source of carbon, nitrogen, and sulfur. nih.gov The consortium, comprising genera such as Bacillus, Arthrobacter, and Microbacterium, showed significantly higher removal rates under nitrogen-limiting conditions. nih.gov This highlights the importance of controlling nutrient conditions in treatment systems.

In soil environments , bioremediation can be more complex due to factors like contaminant bioavailability. cswab.org Nitroaromatic compounds can adsorb strongly to soil particles, making them less accessible to microorganisms. cswab.org Slurry-phase bioreactors, where contaminated soil is mixed with water and nutrients to form a slurry, can enhance bioavailability and create optimal conditions for microbial activity. cswab.org The complete mineralization of compounds like 2-chloro-4-nitroaniline by bacteria such as Rhodococcus sp., which releases nitrite, chloride, and ammonia, demonstrates the potential for complete detoxification in soil and water environments. nih.govplos.org

Ecotoxicological Implications and Environmental Risk Assessment

Studies on Bioaccumulation Potential in Environmental Compartments

The potential for a chemical to bioaccumulate in organisms is a critical component of its environmental risk profile. For this compound, direct bioaccumulation data is limited; however, studies on the parent compound, 2-nitroaniline (B44862), provide significant insight. Research has shown that 2-nitroaniline is not readily biodegradable, even with high concentrations of inoculum, which suggests it can be persistent in the environment. oecd.org

Despite its persistence, studies indicate that 2-nitroaniline has a low potential to bioaccumulate in aquatic organisms. oecd.org The bioconcentration factor (BCF), a key metric for assessing bioaccumulation, was experimentally determined in fish. The highest recorded BCF for 2-nitroaniline was 8. oecd.orgnih.gov According to standard classification schemes, BCF values below 1,000 suggest that bioconcentration in aquatic organisms is low. This indicates that 2-nitroaniline is not expected to significantly concentrate in the tissues of fish or other aquatic life. nih.gov The low Log Pow (logarithm of the partition coefficient between octanol (B41247) and water) of 1.85 for 2-nitroaniline further supports its low bioaccumulation potential. oecd.org

| Parameter | Value | Reference |

|---|---|---|

| Persistence | Non-biodegradable | oecd.org |

| Bioconcentration Factor (BCF) in fish | 8 | oecd.orgnih.gov |

| Log Pow | 1.85 | oecd.org |

| Conclusion | Low bioaccumulation potential |

Assessment of Environmental Impacts from Industrial Effluents

This compound is utilized as a dye intermediate, and its production can be a source of industrial effluent. The discharge of untreated or inadequately treated wastewater from dye and chemical manufacturing facilities poses a significant threat to surrounding ecosystems. Case studies of sites historically used for producing dye intermediates reveal severe environmental contamination. nih.gov

Industrial effluents from such processes can lead to the severe contamination of both soil and groundwater. This contamination is often characterized by very low pH levels, sometimes as acidic as 1-4, and extremely high concentrations of organic pollutants, resulting in Chemical Oxygen Demand (COD) values reaching tens of thousands of milligrams per liter. nih.gov The release of these effluents degrades the quality of surface water, leading to noticeable changes in color and odor. nih.gov

The introduction of industrial waste into terrestrial environments can alter fundamental soil properties. Changes in soil pH can affect the bioavailability of nutrients and other contaminants to plants and soil organisms. nih.gov Furthermore, high levels of total dissolved solids (TDS) in the effluent are undesirable as they can increase water density, negatively affect the osmoregulation of freshwater organisms, and reduce the solubility of dissolved oxygen, thereby harming aquatic life. nih.gov

| Environmental Compartment | Observed Impact |

|---|---|

| Groundwater | Severe contamination with organic pollutants, high COD, pH as low as 1-4 |

| Surface Water | Degraded quality, changes in color and odor, high Total Dissolved Solids (TDS) |

| Soil | Severe contamination, alteration of soil pH |

| Aquatic Life | Negative impacts on osmoregulation and oxygen availability |

Biomedical and Pharmacological Research Directions

Metabolism and Biotransformation Pathways in Biological Systems